Methyl 2-amino-3-fluoro-4-methylbenzoate

Description

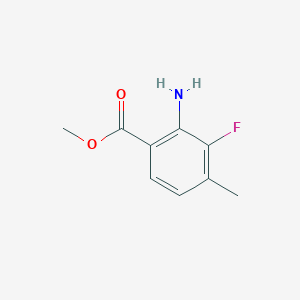

Methyl 2-amino-3-fluoro-4-methylbenzoate (CAS: 1232407-26-9) is a fluorinated aromatic ester with the molecular formula C₉H₁₀FNO₂ and a molecular weight of 183.18 g/mol . Its structure features an amino group at the 2-position, a fluorine atom at the 3-position, and a methyl group at the 4-position of the benzoate ring (Figure 1). This compound is typically stored under dark, inert atmospheric conditions at room temperature to ensure stability . It is utilized in organic synthesis, such as in the preparation of phosphine ligands and other intermediates, as evidenced by its role in coupling reactions involving zinc and lithium chloride .

Properties

Molecular Formula |

C9H10FNO2 |

|---|---|

Molecular Weight |

183.18 g/mol |

IUPAC Name |

methyl 2-amino-3-fluoro-4-methylbenzoate |

InChI |

InChI=1S/C9H10FNO2/c1-5-3-4-6(9(12)13-2)8(11)7(5)10/h3-4H,11H2,1-2H3 |

InChI Key |

VYEICQWUGUNKHF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)OC)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-3-fluoro-4-methylbenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 2-amino-3-fluoro-4-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the direct fluorination of methyl 2-amino-4-methylbenzoate using a fluorinating agent such as Selectfluor. This reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, industrial production may incorporate advanced purification techniques such as distillation and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-fluoro-4-methylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halides (e.g., bromine, chlorine) and alkoxides (e.g., sodium methoxide). These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents such as tetrahydrofuran (THF).

Major Products Formed

Substitution Reactions: Products include halogenated or alkoxylated derivatives of the original compound.

Oxidation Reactions: Products include quinones or other oxidized forms.

Reduction Reactions: Products include alcohols or other reduced forms of the ester group.

Scientific Research Applications

Methyl 2-amino-3-fluoro-4-methylbenzoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-fluoro-4-methylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The presence of the fluoro group can enhance its binding affinity to certain targets, while the amino group can participate in hydrogen bonding interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 2-amino-3-fluoro-4-methylbenzoate belongs to a family of fluorinated methyl benzoates with variations in substituent positions and functional groups. Below is a detailed comparison with structurally analogous compounds (Table 1):

Table 1: Structural and Functional Comparison of this compound and Analogues

Key Observations :

Substituent Position Effects: The 3-fluoro and 4-methyl groups in this compound create steric hindrance and electronic effects distinct from analogues. For example, Methyl 2-amino-6-fluorobenzoate lacks the 4-CH₃ group, reducing steric bulk but increasing polarity due to the fluorine’s electronegativity .

Functional Group Impact: The presence of amino (-NH₂) and ester (-COOCH₃) groups in all analogues enables hydrogen bonding and hydrolysis susceptibility. However, the 3-fluoro group in this compound may enhance stability against enzymatic degradation compared to non-fluorinated derivatives .

Research Findings and Implications

Structural-Activity Relationships: Substituent positions critically influence physicochemical properties. For instance, the 3-fluoro group in this compound likely enhances electron-withdrawing effects, altering reactivity in nucleophilic aromatic substitution compared to its 6-fluoro analogue . Studies on halogenated azo dyes (e.g., 4-dimethylaminoazobenzene derivatives) suggest that fluorine substitution at meta or para positions can amplify biological activity, though this correlation is less direct in non-azo benzoates .

Stability and Storage: this compound requires storage in inert conditions to prevent degradation, a trait shared with other fluorinated esters but distinct from non-fluorinated variants, which may tolerate ambient conditions .

Industrial Relevance :

- Fluorinated benzoates are pivotal in agrochemicals (e.g., metsulfuron methyl ester) and pharmaceuticals. The reference compound’s unique substituent arrangement positions it as a candidate for specialized synthetic applications, such as fluorescent probes or antiviral agents .

Biological Activity

Methyl 2-amino-3-fluoro-4-methylbenzoate is an aromatic compound notable for its unique structural features, including an amino group, a fluoro substituent, and a methyl ester functional group. Its molecular formula is , with a molecular weight of approximately 197.21 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the realms of enzyme inhibition and receptor interaction.

Chemical Structure and Properties

The structural characteristics of this compound influence its biological activity. The amino group can participate in hydrogen bonding with biological macromolecules, while the fluoro substituent enhances lipophilicity, potentially improving membrane permeability. These attributes are critical for modulating interactions with enzymes and receptors.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 197.21 g/mol |

| Melting Point | Not specified |

| Solubility | Not specified |

Enzyme Inhibition

Research indicates that compounds with similar structures to this compound have been studied for their enzyme inhibition properties. For instance, analogs have shown promising results as tyrosinase inhibitors, which are relevant for treating hyperpigmentation disorders. In particular, studies have demonstrated that certain structural modifications can significantly enhance inhibitory potency against tyrosinase, with some analogs achieving IC50 values as low as 13.75 µM .

Antimicrobial and Anticancer Properties

This compound has also been investigated for its antimicrobial and anticancer potential. Similar compounds have exhibited activity against various bacterial strains and cancer cell lines. For example, ethyl derivatives of this compound have been reported to possess antimicrobial properties, suggesting that the methyl ester may confer similar effects.

Case Studies

-

Tyrosinase Inhibition Study :

- Objective : To evaluate the inhibitory effect on mushroom tyrosinase.

- Method : Lineweaver-Burk plots were utilized to determine kinetic parameters.

- Results : Compounds structurally related to this compound showed significant inhibition, indicating potential therapeutic applications in dermatological conditions.

-

Antimicrobial Activity Assessment :

- Objective : To assess the antimicrobial efficacy against various pathogens.

- Method : Disk diffusion and broth microdilution methods were employed.

- Results : The compound displayed notable activity against Gram-positive bacteria, highlighting its potential as a lead compound in antibiotic development.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Hydrogen Bonding : The amino group can form hydrogen bonds with target enzymes or receptors, facilitating interaction.

- Lipophilicity : The fluoro group enhances the compound's ability to penetrate cellular membranes, increasing bioavailability.

- Structural Modifications : Variations in substituent positions can lead to altered electronic properties and reactivity profiles, influencing biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.